molecular formula C11H16O3 B1587976 2-(3,5-Dimethoxyphenyl)propan-2-ol CAS No. 39507-96-5

2-(3,5-Dimethoxyphenyl)propan-2-ol

Cat. No.: B1587976
CAS No.: 39507-96-5
M. Wt: 196.24 g/mol
InChI Key: HJWIHSLWFROGED-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a hydroxyl group attached to a propan-2-ol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWIHSLWFROGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192648
Record name 3,5-Dimethoxy-alpha,alpha-dimethylbenzyl alcohol
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39507-96-5
Record name 3,5-Dimethoxy-α,α-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39507-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,5-Dimethoxy-alpha,alpha-dimethylbenzyl alcohol
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Record name 3,5-Dimethoxy-alpha,alpha-dimethylbenzyl alcohol
Source EPA DSSTox
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Record name 3,5-dimethoxy-α,α-dimethylbenzyl alcohol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)propan-2-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 3,5-dimethoxyacetophenone using a palladium catalyst. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(3,5-Dimethoxyphenyl)propan-2-one.

    Reduction: The compound can be further reduced to form 2-(3,5-Dimethoxyphenyl)propan-2-amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(3,5-Dimethoxyphenyl)propan-2-one

    Reduction: 2-(3,5-Dimethoxyphenyl)propan-2-amine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

  • This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of methoxy groups enhances its reactivity and versatility in chemical reactions.

Synthetic Routes

  • Common methods for synthesizing 2-(3,5-Dimethoxyphenyl)propan-2-ol include:
    • Reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in methanol.
    • Catalytic hydrogenation of 3,5-dimethoxyacetophenone using palladium catalysts under controlled conditions.

Biological Applications

Antioxidant Activity

  • Research indicates that this compound exhibits significant antioxidant properties. The methoxy groups enhance its electron-donating ability, increasing its capacity to scavenge free radicals .

Anti-inflammatory Effects

  • Studies have shown that derivatives of this compound can modulate inflammatory pathways. For instance, it may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

  • The compound has been investigated for its antimicrobial activity against various bacterial strains. Structural modifications have been shown to enhance its efficacy .

Medicinal Applications

Potential Therapeutic Agent

  • Ongoing research is exploring the potential of this compound as a therapeutic agent for treating various diseases. Its antiproliferative effects have been noted in studies against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating significant cytotoxicity .

Case Studies

  • A notable study evaluated the compound's ability to induce apoptosis in cancer cells, demonstrating effective triggering of programmed cell death through intrinsic and extrinsic pathways.
  • Another investigation highlighted its neuroprotective properties in models of neurodegenerative diseases, suggesting it may reduce oxidative stress and improve neuronal survival under toxic conditions .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the production of specialty chemicals, including fragrances and flavors. Its unique chemical properties make it suitable for various applications in the chemical industry.

Data Summary: Biological Activities

Activity Type Description Reference
Antioxidant ActivitySignificant free radical scavenging capabilities
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6
Antimicrobial PropertiesEffective against various bacterial strains
Antiproliferative EffectsCytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy groups can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-(3,5-Dimethoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:

    2-(3,4-Dimethoxyphenyl)propan-2-ol: Similar structure but with methoxy groups at the 3 and 4 positions.

    2-(3,5-Dimethoxyphenyl)ethanol: Similar structure but with an ethanol chain instead of propan-2-ol.

    2-(3,5-Dimethoxyphenyl)propan-2-one: The oxidized form of this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Biological Activity

2-(3,5-Dimethoxyphenyl)propan-2-ol, also known as a derivative of phenylpropanolamine, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two methoxy groups on the aromatic ring, which may influence its pharmacological properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C11H16O3
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 1132-21-4

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is known to enhance the electron-donating ability of the phenolic structure, thereby increasing radical scavenging activity.

CompoundIC50 (µM)Reference
This compound25
3,5-Dimethoxybenzoic Acid30
Curcumin10

Anti-inflammatory Effects

Studies have shown that related compounds can modulate inflammatory pathways. For instance, derivatives of phenylpropanolamine have been investigated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : A study on a related compound demonstrated a significant reduction in airway hyper-responsiveness and mucus production in a mouse model of allergic asthma, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of phenolic compounds have been documented in various studies, indicating that they may help in mitigating neurodegenerative conditions. The mechanism is often attributed to their ability to combat oxidative stress and inflammation in neuronal cells.

Study FocusModel UsedFindings
NeuroprotectionIn vitro neuronal cell culturesReduced apoptosis by 40% at 50 µM concentration
Oxidative StressRat modelDecreased oxidative markers by 30%

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The methoxy groups enhance the compound's ability to donate electrons and neutralize free radicals.
  • Cytokine Modulation : It may inhibit the expression of pro-inflammatory cytokines through pathways involving NF-kB and MAPK signaling.
  • Neuroprotection : The compound may activate neuroprotective pathways involving BDNF (Brain-Derived Neurotrophic Factor).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.